molecular formula C48H40I2Si4 B14710233 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane CAS No. 13498-30-1

1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane

Cat. No.: B14710233
CAS No.: 13498-30-1
M. Wt: 983.0 g/mol
InChI Key: BJKHDIVAJZCPGH-UHFFFAOYSA-N
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Description

1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane: is a silicon-based compound characterized by the presence of iodine and phenyl groups attached to a tetrasilane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane typically involves the reaction of a tetrasilane precursor with iodine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing safety measures to handle iodine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The silicon backbone can be oxidized or reduced under specific conditions, leading to the formation of different silicon-based compounds.

    Coupling Reactions: The phenyl groups can participate in coupling reactions to form larger, more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized tetrasilanes, while oxidation and reduction can lead to different silicon-oxygen or silicon-hydrogen compounds.

Scientific Research Applications

1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: Utilized in the production of specialized coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane involves its ability to undergo various chemical transformations. The iodine atoms and phenyl groups play crucial roles in these reactions, facilitating the formation of new bonds and the modification of the silicon backbone. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodooctafluorobutane: A fluorinated compound with similar iodine substitution.

    1,4-Diiodotetrafluorobenzene: Another iodine-substituted compound with a different backbone structure.

Uniqueness

1,4-Diiodo-1,1,2,2,3,3,4,4-octaphenyltetrasilane is unique due to its tetrasilane backbone and the presence of multiple phenyl groups. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and chemistry.

Properties

CAS No.

13498-30-1

Molecular Formula

C48H40I2Si4

Molecular Weight

983.0 g/mol

IUPAC Name

iodo-[[[iodo(diphenyl)silyl]-diphenylsilyl]-diphenylsilyl]-diphenylsilane

InChI

InChI=1S/C48H40I2Si4/c49-51(41-25-9-1-10-26-41,42-27-11-2-12-28-42)53(45-33-17-5-18-34-45,46-35-19-6-20-36-46)54(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40H

InChI Key

BJKHDIVAJZCPGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)([Si](C3=CC=CC=C3)(C4=CC=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)I)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)I

Origin of Product

United States

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